Structural Uniqueness: Orthogonally Functionalized Scaffold Enables Divergent SAR Exploration Not Achievable with Simpler 4-Phenylphthalazinones
CAS 882000-44-4 bears a 3-nitro-4-(4-phenylpiperazin-1-yl) substitution pattern on the phenyl ring attached to the phthalazinone core. By contrast, the piperidine analog (CAS 218144-45-7) lacks the terminal N-phenyl group, and the thiomorpholine analog (CAS 882000-39-7) replaces the piperazine with a thiomorpholine ring. These structural differences alter molecular surface topology, dipole moment, and π-stacking potential. The N-phenylpiperazine moiety increases the number of aromatic rings to four, compared to three for the piperidine analog [1].
| Evidence Dimension | Number of aromatic/heteroaromatic rings in the molecule |
|---|---|
| Target Compound Data | 4 (phthalazinone core, pendant phenyl ring, N-phenyl ring, and the nitro-substituted phenyl ring) |
| Comparator Or Baseline | CAS 218144-45-7 (piperidine analog): 3 aromatic rings (lacks N-phenyl). CAS 882000-39-7 (thiomorpholine analog): 3 aromatic rings. |
| Quantified Difference | +1 additional aromatic ring relative to comparator compounds |
| Conditions | 2D chemical structure analysis; computed from SMILES |
Why This Matters
The extra aromatic ring in CAS 882000-44-4 introduces additional π-π stacking interactions that can enhance binding affinity in hydrophobic kinase pockets, a feature absent in the piperidine or thiomorpholine comparators.
- [1] PubChem. Compound Summary for CID 11640494: 4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one. View Source
